Methyl 1-(benzylamino)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(benzylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C13H17NO2. It features a cyclobutane ring substituted with a benzylamino group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(benzylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with benzylamine, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzylamino)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Methyl 1-(benzylamino)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(benzylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors or enzymes, potentially leading to various biological effects. The cyclobutane ring may also play a role in the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclobutanecarboxylate: Similar structure but with an amino group instead of a benzylamino group.
Cyclobutanecarboxylic acid derivatives: Compounds with similar cyclobutane rings but different substituents.
Uniqueness
Methyl 1-(benzylamino)cyclobutane-1-carboxylate is unique due to the presence of both a benzylamino group and a methyl ester group on the cyclobutane ring.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-(benzylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(8-5-9-13)14-10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI Key |
IBTVJHLIQPAJFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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